3-Butene-1,2-diol, also known as vinyl ethylene glycol, is an allylic diol characterized by a terminal alkene adjacent to a 1,2-diol moiety. As a clear liquid with a boiling point of 195–196.5 °C, it serves as a highly versatile bifunctional precursor in industrial organic synthesis and polymer manufacturing. Unlike saturated diols or internal alkenes, its specific combination of a polymerizable terminal double bond and sterically differentiated primary and secondary hydroxyl groups enables dual-mode reactivity. This structural profile makes it a critical raw material for manufacturing chiral building blocks, tunable shape-memory polymers, and cross-linked organic electrode networks where precise architectural control is a strict procurement requirement.
Attempting to substitute 3-butene-1,2-diol with its common isomer, 2-butene-1,4-diol, or its saturated analog, 1,2-butanediol, fundamentally compromises downstream processability and product architecture. 2-Butene-1,4-diol possesses two equivalent primary hydroxyl groups and an internal double bond, which prevents regioselective mono-functionalization and yields linear polymer backbones devoid of pendant reactive sites for crosslinking [1]. Furthermore, 2-butene-1,4-diol has a significantly higher boiling point (235 °C), increasing the thermal budget and degradation risk during distillation [2]. Conversely, substituting with 1,2-butanediol eliminates the alkene entirely, stripping the molecule of its capacity for thiol-ene click chemistry or cationic polymerization, rendering it useless for advanced cross-linked networks or shape-memory materials [3].
For industrial scale-up, the thermal profile of a precursor dictates the energy requirements and degradation risks during purification. 3-Butene-1,2-diol exhibits a boiling point of 195–196.5 °C, which is substantially lower than the 235 °C boiling point of its isomer, 2-butene-1,4-diol[1]. This ~40 °C reduction allows for milder vacuum distillation conditions, minimizing thermal stress on sensitive intermediates and reducing energy consumption during solvent removal and product isolation .
| Evidence Dimension | Boiling Point |
| Target Compound Data | 195.0 - 196.5 °C |
| Comparator Or Baseline | 2-Butene-1,4-diol (235.0 °C) |
| Quantified Difference | ~40 °C lower boiling point |
| Conditions | Standard atmospheric pressure (760 mmHg) or equivalent vacuum scaling |
Enables lower-temperature distillation, significantly reducing thermal degradation risks and energy costs during large-scale procurement and processing.
The synthesis of complex chiral intermediates often requires the selective protection or reaction of a single hydroxyl group. 3-Butene-1,2-diol provides an asymmetric diol environment consisting of one primary and one secondary hydroxyl group, inherently enabling regioselective mono-functionalization [1]. In contrast, the standard comparator 2-butene-1,4-diol features two sterically and electronically equivalent primary hydroxyl groups, typically resulting in statistical mixtures of mono- and di-functionalized products that require costly chromatographic separation [2].
| Evidence Dimension | Hydroxyl Group Steric Differentiation |
| Target Compound Data | 1 Primary (-OH) and 1 Secondary (-OH) |
| Comparator Or Baseline | 2-Butene-1,4-diol (2 Primary -OH groups) |
| Quantified Difference | Asymmetric vs. Symmetric reactivity profile |
| Conditions | Standard protection or esterification assays |
Streamlines synthetic workflows by allowing direct regioselective reactions, eliminating the yield losses and purification bottlenecks associated with symmetric diols.
In the development of advanced thermo-responsive materials, the availability of crosslinkable sites is paramount. Polyetherification of 3-butene-1,2-diol (or its carbonate derivative) yields poly((2-vinyl)ethylene glycol) (PVEG), which retains exactly one pendant vinyl group per monomeric repeating unit [1]. This is a stark contrast to polymers derived from 2-butene-1,4-diol, where the internal double bond is incorporated directly into the linear backbone, leaving zero pendant vinyls. The 100% retention of pendant vinyls in the target compound enables highly efficient post-polymerization modification via thiol-ene photo-crosslinking [2].
| Evidence Dimension | Pendant Vinyl Groups per Monomer Unit |
| Target Compound Data | 1 pendant vinyl group (100% availability) |
| Comparator Or Baseline | 2-Butene-1,4-diol derived polymers (0 pendant vinyl groups) |
| Quantified Difference | 1 vs 0 pendant reactive sites per unit |
| Conditions | Polyetherification followed by thiol-ene photo-crosslinking |
Provides the essential reactive sites required to tune crosslink density and response temperatures in advanced shape-memory polymers and hydrogels.
For organic lithium-ion battery cathodes, preventing the dissolution of active materials into the electrolyte is a critical performance metric. 3-Butene-1,2-diol (vinyl ethylene glycol) is highly suited to functionalize redox-active cores like naphthalene diimide (NDI), providing a terminal vinyl group that can undergo cationic polymerization to form insoluble, cross-linked networks [1]. Substituting with a saturated analog like 1,2-butanediol fails entirely in this context, as it lacks the polymerizable alkene required to form the stabilizing macromolecular network, leading to rapid capacity fade due to extrinsic degradation [2].
| Evidence Dimension | Network Formation Capability |
| Target Compound Data | Enables cationic polymerization into insoluble cross-linked networks |
| Comparator Or Baseline | 1,2-Butanediol (Incapable of vinyl-based polymerization) |
| Quantified Difference | Cross-linked (insoluble) vs. Small molecule (soluble in electrolyte) |
| Conditions | Organic cathode synthesis for Li-ion battery half-cells |
Crucial for manufacturing stable organic battery cathodes that resist electrolyte dissolution and maintain capacity over prolonged charge-discharge cycles.
Directly leveraging its pendant vinyl availability (as detailed in Section 3), 3-butene-1,2-diol is a highly effective monomer for producing poly((2-vinyl)ethylene glycol) (PVEG). This allows manufacturers to use facile thiol-ene photo-click chemistry to precisely control crosslink density, creating thermo-responsive shape-memory materials with high elastic modulus and tunable response temperatures for aerospace or biomedical devices [1].
Utilizing the inherent steric differentiation between its primary and secondary hydroxyl groups, this compound serves as a highly efficient precursor for asymmetric synthesis. It allows for highly regioselective protection and oxidation steps, streamlining the industrial production of chiral epoxides, hydroxymethylvinyl ketone (HMVK), and other high-value pharmaceutical intermediates without the yield losses seen with symmetric diols .
Taking advantage of its terminal alkene, 3-butene-1,2-diol is used to functionalize aromatic diimides (such as NDI or MDI). The subsequent cationic polymerization of these vinyl groups creates robust, cross-linked polymer networks that prevent the active cathode materials from dissolving into the electrolyte, thereby drastically improving the cycle life of organic lithium-ion batteries [2].
Irritant